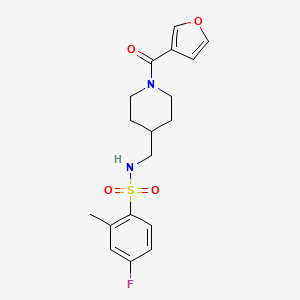
4-fluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-fluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide is a chemically synthesized molecule that may have potential biological activity. While the specific papers provided do not directly discuss this compound, they do provide insights into the properties and activities of structurally related sulfonamide derivatives. For instance, sulfonamide derivatives have been evaluated for their inhibitory activities against enzymes like cyclooxygenase-2 (COX-2) and carbonic anhydrases (CAs) . The introduction of a fluorine atom has been shown to enhance the selectivity and potency of COX-2 inhibitors . Similarly, fluorinated benzenesulfonamides have demonstrated high binding potency towards various CA isozymes .
Synthesis Analysis
The synthesis of related fluorinated sulfonamide compounds typically involves multiple steps, including the use of Grignard reactions, deoxygenation, and heteroatomic ring saturation . The introduction of fluorine atoms can be achieved through various methods, such as the use of N-fluorobenzenesulfonimide (NFSI) as a catalyst attenuator in cycloisomerization reactions . These methods are likely applicable to the synthesis of the compound , although specific details would require further investigation.
Molecular Structure Analysis
The molecular structure of fluorinated sulfonamides can significantly influence their biological activity. Crystal structure analysis of related compounds has revealed two-dimensional architectures and intermolecular interactions that are crucial for their function . The presence of fluorine atoms can affect the packing patterns and hydrogen bonding within the crystal lattice, which in turn can influence the compound's stability and reactivity .
Chemical Reactions Analysis
Fluorinated sulfonamides can participate in various chemical reactions, often facilitated by their ability to act as inhibitors for certain enzymes. The presence of a fluorine atom can modulate the reactivity of these compounds, making them more selective in their interactions with biological targets . The specific chemical reactions that this compound may undergo would depend on its precise structure and the presence of reactive functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated sulfonamides are influenced by their molecular structure. The introduction of fluorine atoms typically increases the compounds' binding affinities and can lead to higher potency as enzyme inhibitors . The crystal structures of these compounds can provide insights into their solubility, stability, and potential interactions with other molecules . The specific properties of this compound would need to be determined experimentally.
Wissenschaftliche Forschungsanwendungen
Molecular Dynamics and Quantum Chemical Studies
One significant area of research involves the use of piperidine derivatives, closely related to the chemical structure of interest, in the study of corrosion inhibition properties on iron surfaces. These studies utilize quantum chemical calculations and molecular dynamics simulations to investigate adsorption behaviors and the inhibition efficiencies of these derivatives. The findings from such studies contribute to the development of new materials with improved corrosion resistance, which is crucial in various industrial applications (Kaya et al., 2016).
Structural Characterization and Analysis
Research has also been conducted on the structural characterization of compounds similar to "4-fluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide." For instance, AND-1184, a potential API for treating dementia, underwent single-crystal X-ray and solid-state NMR characterization. These studies provide insights into the molecular structure and dynamics, offering a foundation for understanding the compound's interaction with biological targets (Pawlak et al., 2021).
Pharmacological Applications
Moreover, research into conformationally constrained butyrophenones, which share structural similarities with the compound , highlights the synthesis and evaluation of these molecules as antipsychotic agents. Such studies involve in vitro assays for dopamine and serotonin receptors, aiming to develop new treatments for psychiatric disorders (Raviña et al., 2000).
Synthesis and Bioactivity
Further research efforts focus on the synthesis and characterization of methylbenzenesulfonamide derivatives for their potential as HIV-1 infection inhibitors. This line of research is vital for identifying new therapeutic agents against HIV, showcasing the broad applicability of such chemical structures in drug development (Cheng De-ju, 2015).
Eigenschaften
IUPAC Name |
4-fluoro-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S/c1-13-10-16(19)2-3-17(13)26(23,24)20-11-14-4-7-21(8-5-14)18(22)15-6-9-25-12-15/h2-3,6,9-10,12,14,20H,4-5,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQUQNTWQSOOAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

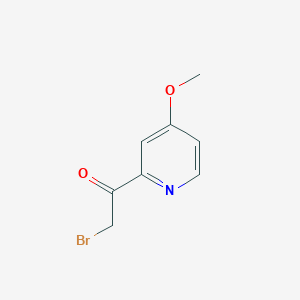
![[5-(Piperidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B2502283.png)
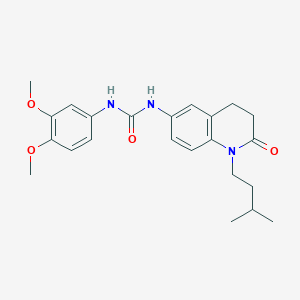
![2-chloro-N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2502285.png)
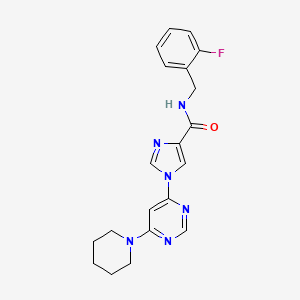

![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B2502292.png)

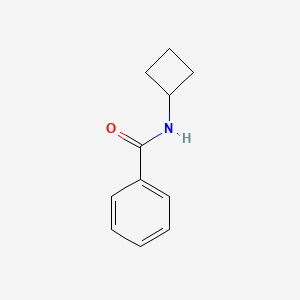
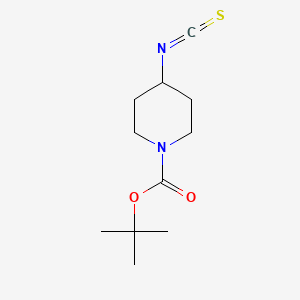
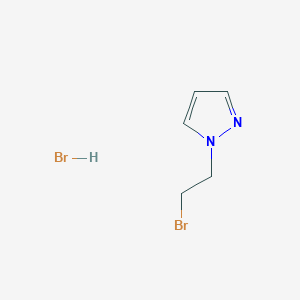

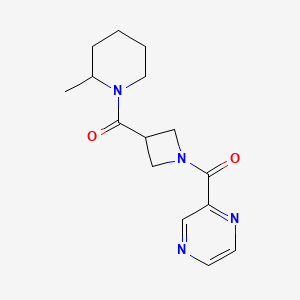
![Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2502301.png)